Product packaging for Acetophenone, O-methyloxime(Cat. No.:CAS No. 3376-33-8)

Acetophenone, O-methyloxime

Cat. No.: B12648756
CAS No.: 3376-33-8
M. Wt: 149.19 g/mol
InChI Key: FRRKMGKUCIICOM-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance and Research Trajectory in Organic Chemistry

The significance of Acetophenone (B1666503), O-methyloxime in organic chemistry has seen a notable increase, largely due to its role as a versatile directing group in C-H bond activation and functionalization reactions. rsc.orgpolyu.edu.hk The research trajectory has moved from its basic synthesis and characterization to its application in complex, metal-catalyzed cross-coupling reactions.

Initially, the focus of research involving oxime ethers, the class of compounds to which Acetophenone, O-methyloxime belongs, was on their synthesis and general reactivity. acs.org However, in recent years, a significant body of research has highlighted the utility of the O-methyloxime group in directing the regioselective functionalization of the aromatic ring. This has been particularly evident in the work of researchers who have utilized it in rhodium- and palladium-catalyzed reactions to achieve ortho-C-H amination and arylation. rsc.orgpolyu.edu.hkthieme-connect.com These reactions are of fundamental importance for the synthesis of arylamines and biaryl compounds, which are common motifs in pharmaceuticals and functional materials. polyu.edu.hk

The ability of the O-methyloxime group to act as a directing group has opened new avenues for the construction of complex molecules, making it a valuable intermediate in organic synthesis. bohrium.com Its application in the synthesis of N-alkyl-2-acylanilines, which are precursors to medicinally important heterocyclic compounds, underscores its practical significance. rsc.org The research trajectory indicates a continuing interest in exploring the full potential of this compound in developing novel synthetic methodologies.

Structural Features and Chemical Classifications in Research Contexts

This compound is classified as an oxime ether. ontosight.ai Its structure is characterized by a benzene (B151609) ring attached to a methyl ketone-derived carbon, which is double-bonded to a nitrogen atom. This nitrogen is, in turn, bonded to a methoxy (B1213986) group (-OCH3). ontosight.ainih.gov

The key structural features that dictate its chemical behavior in research contexts are:

The O-Methyloxime Group: This is the most significant functional group. The nitrogen atom's lone pair of electrons can coordinate to a metal catalyst, positioning the catalyst in close proximity to the ortho-C-H bonds of the benzene ring. This chelation assistance is the basis for its directing group ability in C-H activation reactions. rsc.orgbohrium.com

The Benzene Ring: The aromatic ring is the site of functionalization in many of the reactions where this compound is used as a substrate. The electronic nature of substituents on the benzene ring can influence the reactivity and outcome of these reactions.

The Methyl Group: The methyl group attached to the imino carbon can also influence the stereochemistry of the oxime ether (E/Z isomerism).

In research, this compound is often classified as a "directing group" or a "substrate" for C-H functionalization. Its reactivity allows for the introduction of various functional groups at the ortho-position of the phenyl ring, a transformation that is often challenging to achieve with high selectivity using other methods.

Historical Development and Key Discoveries in Acetophenone O-Methyloxime Chemistry

The history of oximes dates back to the late 19th century, with their discovery by Victor Meyer and Janny in 1882. nih.gov The term "oxime" itself is a portmanteau of "oxygen" and "imine". nih.gov The synthesis of oxime ethers, through the reaction of an oxime with an alkylating agent, followed as a logical extension of this discovery.

While the fundamental chemistry of oximes and their ethers has been known for over a century, the specific application of this compound as a directing group is a more recent development. A key discovery in this area was the demonstration of its effectiveness in transition metal-catalyzed C-H activation reactions. For instance, research published in the early 2010s showcased the use of rhodium catalysts for the ortho-C-H bond amination of this compound with N-chloroalkylamines, providing a convenient route to N-alkyl-2-acylanilines with yields of up to 92%. rsc.org

Subsequent research has expanded on this, exploring palladium-catalyzed C-H arylations and other transformations. thieme-connect.comresearchgate.net These discoveries have solidified the role of this compound as a valuable tool for synthetic chemists, enabling the efficient and selective synthesis of complex aromatic compounds. The timeline below highlights some of the key periods in the development of oxime chemistry leading to the modern applications of this compound.

Interactive Data Table: Properties of this compound

PropertyValue
Chemical Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS Number 3376-33-8
Appearance Colorless to pale yellow liquid
Boiling Point 227.5 °C at 760 mmHg
Density 1.0±0.1 g/cm³

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B12648756 Acetophenone, O-methyloxime CAS No. 3376-33-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3376-33-8

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

(Z)-N-methoxy-1-phenylethanimine

InChI

InChI=1S/C9H11NO/c1-8(10-11-2)9-6-4-3-5-7-9/h3-7H,1-2H3/b10-8-

InChI Key

FRRKMGKUCIICOM-NTMALXAHSA-N

Isomeric SMILES

C/C(=N/OC)/C1=CC=CC=C1

Canonical SMILES

CC(=NOC)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Strategies

Conventional Synthetic Routes for O-Methyloxime Formation

Conventional methods for synthesizing Acetophenone (B1666503), O-methyloxime typically involve two primary pathways: the direct condensation of the parent ketone with O-methylhydroxylamine or a two-step process involving the initial formation of an acetophenone oxime intermediate followed by methylation.

The most direct route to Acetophenone, O-methyloxime involves the condensation reaction between acetophenone and O-methylhydroxylamine. ontosight.ai This reaction is a standard method for forming O-alkyl oximes. The process entails the nucleophilic attack of the nitrogen atom of O-methylhydroxylamine on the carbonyl carbon of acetophenone, followed by dehydration to yield the final O-methyloxime product.

One study detailed the condensation of a substituted acetophenone with O-methylhydroxylamine, which resulted in a 4:1 mixture of (E/Z) isomers that could be separated by chromatography. wiley.com The major isomer was identified as the (E)-configuration, which is a common propensity for acetophenone oximes. wiley.com Substrates for this type of reaction can be prepared via methods like the Sonogashira coupling followed by condensation with O-methylhydroxylamine. wiley.com

An alternative and widely documented conventional approach is a two-step synthesis. This method first involves the preparation of acetophenone oxime, which then serves as a precursor intermediate for subsequent methylation to yield the target compound.

The initial step, the synthesis of acetophenone oxime, is typically achieved by reacting acetophenone with hydroxylamine (B1172632) hydrochloride under basic conditions. misuratau.edu.ly Various bases and solvent systems can be employed. For instance, refluxing acetophenone with hydroxylamine hydrochloride in the presence of potassium hydroxide (B78521) yields the corresponding oxime in moderate to good yields. arpgweb.comrepec.org Another common procedure uses anhydrous sodium acetate (B1210297) as the base in a methanol (B129727) solvent. orgsyn.orggoogle.com One specific experiment reported a 95% yield of acetophenone oxime when reacting acetophenone with hydroxylamine hydrochloride and anhydrous sodium acetate in refluxing methanol for two hours. google.com The resulting acetophenone oxime often forms as a mixture of two geometrical isomers, typically with the E-isomer being predominant over the Z-isomer in an approximate 8:1 ratio. misuratau.edu.lyarpgweb.com

Once the acetophenone oxime is synthesized and isolated, it undergoes O-methylation. A reported method for this step involves dissolving the acetophenone oxime in a solvent mixture of DMSO and water, followed by the addition of methyl iodide and potassium hydroxide. google.com This reaction, stirred at room temperature for three hours, yielded this compound as a pale yellow liquid with a 92% yield after purification. google.com

Precursor SynthesisReactantsBaseSolventYieldCitation
Acetophenone OximeAcetophenone, Hydroxylamine HydrochloridePotassium HydroxideNot Specified (reflux)Moderate to Good arpgweb.comrepec.org
Acetophenone OximeAcetophenone, Hydroxylamine HydrochlorideAnhydrous Sodium AcetateMethanol (reflux)95% google.com
Acetophenone OximeAcetophenone, Hydroxylamine HydrochlorideNot Specified (basic conditions)Not Specified31% misuratau.edu.ly
This compoundAcetophenone Oxime, Methyl IodidePotassium HydroxideDMSO:H₂O (1:1)92% google.com

Advanced Synthetic Approaches to Acetophenone O-Methyloxime and Its Derivatives

To improve efficiency, reduce reaction times, and often employ more environmentally friendly conditions, advanced synthetic strategies have been developed. These include one-pot procedures that combine multiple reaction steps and catalytic approaches that utilize novel catalysts to promote the transformation.

One-pot synthesis offers a significant advantage by combining the formation of the oxime and its subsequent alkylation into a single procedural step, avoiding the isolation of intermediates. Oxime ethers, including this compound, can be synthesized in a one-pot reaction from acetophenone, a hydroxylamine salt, an alkyl halide, and a base. researchgate.net

In a typical procedure, acetophenone, hydroxylamine hydrochloride, an alkyl halide (such as methyl iodide), and potassium hydroxide are reacted in a solvent like aqueous dimethyl sulfoxide (B87167) (DMSO). researchgate.net These reactions are generally rapid, with completion times reported between 15 and 50 minutes, and produce high yields ranging from 80% to 96%. researchgate.net Another variation uses anhydrous potassium carbonate as the base in a tetrahydrofuran (B95107) (THF) solvent. jocpr.com This approach streamlines the synthesis process, making it highly efficient for producing oxime ethers. researchgate.net

Catalysis provides a powerful tool for enhancing the synthesis of methoxime derivatives, often allowing for milder reaction conditions and improved yields.

The use of Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) has been reported as an efficient and eco-friendly promoter for the synthesis of methoximes from aromatic ketones, including acetophenone. royalsocietypublishing.orgnih.govnih.gov This catalytic method significantly reduces reaction times and the quantities of reagents required, affording very good to excellent product yields. royalsocietypublishing.org

The transformation is typically carried out using equimolar amounts of methoxyamine hydrochloride (MeONH₂·HCl) and sodium acetate in ethanol (B145695) at a moderate temperature of 50°C. nih.govnih.gov A key advantage of this method is its tolerance to air, meaning no special precautions are needed to exclude oxygen. nih.gov While the reaction can proceed without an anhydrous solvent, the use of absolute ethanol is preferred for achieving shorter reaction times. royalsocietypublishing.org However, studies have also shown that for acetophenone derivatives, this cerium(III)-assisted protocol may not always be the most suitable alternative, as lower yields were observed in some specific hydrazone formation reactions compared to reactions with benzaldehydes. mdpi.com

Acetophenone DerivativeProduct (O-methyloxime)Yield (%)Citation
Acetophenone(E)-Acetophenone O-methyl oxime96 royalsocietypublishing.org
4-Methylacetophenone(E)-4-Methylacetophenone O-methyl oxime99 royalsocietypublishing.org
4-Methoxyacetophenone(E)-4-Methoxyacetophenone O-methyl oxime99 royalsocietypublishing.org
4-Chloroacetophenone(E)-4-Chloroacetophenone O-methyl oxime99 royalsocietypublishing.org
4-Nitroacetophenone(E)-4-Nitroacetophenone O-methyl oxime99 royalsocietypublishing.org
2-Hydroxyacetophenone(E)-2-Hydroxyacetophenone O-methyl oxime91 royalsocietypublishing.org

Multi-Step Synthesis for Complex Acetophenone Oxime Derivatives (e.g., Thiazole (B1198619) and Ether-Containing Oximes)

The construction of complex acetophenone oxime derivatives that incorporate both thiazole and ether groups requires a sequential, multi-step synthetic approach. A general pathway involves the initial modification of an acetophenone derivative, followed by the formation of the oxime. researchgate.net

A typical synthesis begins with the α-bromination of a substituted acetophenone. researchgate.net This intermediate then undergoes a Hantzsch-type thiazole synthesis by reacting with a thioamide or thiourea, which forms the thiazole ring. researchgate.netnih.gov Following the formation of the thiazole-containing acetophenone, an ether linkage can be introduced. Finally, the ketone functionality is converted to an O-methyloxime by reaction with methoxylamine hydrochloride. researchgate.net

One documented synthesis of new oximes containing both thiazole and ether moieties involves four main steps researchgate.net:

α-Bromination: Acetophenone derivatives are brominated at the alpha position.

Thiazole Ring Synthesis: The resulting α-bromoacetophenones are reacted to form a thiazole ring. researchgate.net Microwave-assisted methods have been shown to enhance reaction rates and yields for thiazole synthesis. researchgate.net

Ether Synthesis: An ether group is introduced to the thiazole-containing molecule. researchgate.net

Oxime Formation: The final step is the synthesis of the oxime. researchgate.net

This modular approach allows for the synthesis of a diverse library of compounds by varying the starting acetophenone, the thioamide used for the thiazole ring formation, and the alcohol used for the ether synthesis.

StepReactionReagents/Conditions
1α-BrominationAcetophenone derivative, Bromine
2Thiazole Synthesisα-bromoacetophenone, Thiourea, DMF, Microwave
3Ether SynthesisThiazole intermediate, Alcohol, Base
4Oxime FormationKetone, Hydroxylamine hydrochloride, Base

Stereoselective Synthesis and Control of (E/Z) Isomerism

The synthesis of acetophenone oximes often results in a mixture of (E) and (Z) geometric isomers. misuratau.edu.lyresearchgate.netarpgweb.com The thermodynamically more stable (E)-isomer is typically the major product. misuratau.edu.lynih.gov However, controlling the stereochemical outcome to favor one isomer is a significant area of research, as the geometry of the oxime can impact its chemical behavior and biological properties.

Standard synthesis of acetophenone oxime by reacting acetophenone with hydroxylamine hydrochloride generally yields a mixture of (E) and (Z) isomers, with the (E)-isomer being predominant, often in a ratio of approximately 8:1. misuratau.edu.lyarpgweb.com The higher stability of the (E)-isomer is attributed to lower steric hindrance.

Methods for Controlling (E/Z) Isomerism:

Photochemical Isomerization: A mild and general method to access the less stable (Z)-isomers involves the photoisomerization of the thermodynamically preferred (E)-isomers. nih.gov This can be achieved using visible light and a photocatalyst, which facilitates the conversion of the (E)-isomer to the (Z)-isomer. nih.gov Earlier methods utilized UV light for this transformation. nih.gov

Catalytic Isomerization: Lewis acids such as titanium tetrachloride can efficiently catalyze the isomerization of oxime ethers. google.com This method allows for the conversion between syn and anti isomers under mild conditions. google.com

Solvent and Temperature Effects: The ratio of (E) to (Z) isomers can be influenced by reaction conditions such as solvent polarity and temperature. Polar solvents can stabilize the (Z)-isomer through hydrogen bonding.

Asymmetric Reduction: In the context of synthesizing chiral amines from oximes, the stereochemistry of the oxime is crucial. Asymmetric reduction of (E)-acetophenone O-methyloxime using chiral catalysts can lead to the formation of enantiomerically enriched amines. uc.pt The mechanism often involves the preferential reaction of one face of the C=N double bond. uc.pt

The ability to selectively synthesize either the (E) or (Z) isomer of acetophenone O-methyloxime and its derivatives is critical for exploring their full potential in various applications, from organic synthesis to medicinal chemistry.

MethodDescriptionOutcome
Standard SynthesisReaction of acetophenone with hydroxylamine hydrochloride.Mixture of (E) and (Z) isomers, with (E) predominating (e.g., 8:1 ratio). misuratau.edu.lyarpgweb.com
PhotoisomerizationUse of visible light and a photocatalyst on the (E)-isomer.Formation of the (Z)-isomer. nih.gov
Catalytic IsomerizationTreatment with a Lewis acid like titanium tetrachloride.Interconversion between (E) and (Z) isomers. google.com

Chemical Transformations and Reactivity Studies

Carbon-Hydrogen (C-H) Functionalization Reactions

The strategic functionalization of otherwise inert C-H bonds has become a cornerstone of modern synthetic chemistry, offering atom-economical routes to complex molecules. Acetophenone (B1666503), O-methyloxime has proven to be an excellent substrate in this regard, with its O-methyl oxime group capably directing a range of transition metal-catalyzed C-H functionalization reactions.

The introduction of an amino group at the ortho position of the aromatic ring of Acetophenone, O-methyloxime can be achieved through rhodium(III)-catalyzed C-H amination.

A notable advancement in direct aromatic C-H amination involves the use of a Rhodium(III) catalyst with N-chloroamines as the aminating reagent. nih.gov This method allows for the intermolecular amination of aromatic C-H bonds under mild conditions, demonstrating excellent functional group tolerance and high regioselectivity for the ortho position. nih.gov The reaction proceeds via a proposed mechanism involving C-H activation, followed by coordination of the N-chloroamine and subsequent reductive elimination to afford the aminated product. A one-pot protocol, which involves the in situ chlorination of secondary amines followed by the rhodium-catalyzed amination, has also been developed, further enhancing the practicality of this transformation. nih.gov

Table 1: Rhodium(III)-Catalyzed Ortho-C-H Amination of Aromatic Compounds with N-Chloroamines (Please note that while the general reaction is established, specific data for this compound was not detailed in the provided search results. The table below is a representative example based on the general reaction described in the literature.)

EntryAromatic SubstrateN-ChloroamineCatalyst SystemSolventTemp (°C)Yield (%)
1Substituted BenzamideN-Chloromorpholine[RhCpCl2]2, AgSbF6DCE6085
2Phenylacetic Acid DerivativeN-Chloropiperidine[RhCpCl2]2, AgSbF6DCE6078

Direct Regioselective C-H Acylation with Aldehydes

The synthesis of biaryl derivatives from this compound can be efficiently achieved through palladium-catalyzed ortho-C-H arylation with aryl pinacol boronic esters. researchgate.net This reaction utilizes the O-methyl oxime as a directing group to facilitate the selective formation of a C-C bond at the ortho position of the acetophenone ring. The process is characterized by its good yields and tolerance of various functional groups on both the acetophenone derivative and the aryl boronic ester. researchgate.netsemanticscholar.org

The optimal conditions for this transformation typically involve a palladium catalyst, such as palladium(II) acetate (B1210297), a ligand, an oxidant, and a suitable solvent. The reaction mechanism is believed to proceed through a palladium-catalyzed C-H activation step, followed by transmetalation with the aryl boronic ester and subsequent reductive elimination to furnish the ortho-arylated product.

Table 2: Palladium-Catalyzed Ortho-C-H Arylation of Acetophenone O-alkyloximes with Aryl Pinacol Boronic Esters

EntryAcetophenone Oxime EtherAryl Pinacol Boronic EsterCatalystOxidantSolventYield (%)
1Acetophenone O-methyloximePhenylboronic acid pinacol esterPd(OAc)2Ag2OToluene85
24'-Methoxyacetophenone O-methyloxime4-Tolylboronic acid pinacol esterPd(OAc)2Ag2CO3Dioxane78
34'-Fluoroacetophenone O-methyloxime4-Methoxyphenylboronic acid pinacol esterPd(OAc)2Ag2OToluene92

Aerobic Oxygenation of Unactivated sp3-C-H Bonds via Oxime Ether Directing Groups

The oxime ether functionality in derivatives of this compound can direct the aerobic oxygenation of unactivated sp3 C-H bonds. This transformation is significant as it allows for the selective introduction of oxygen-containing functional groups into otherwise unreactive aliphatic chains. While specific examples focusing solely on this compound are not detailed, the general principle has been demonstrated with related substrates. rsc.org

These reactions often employ a transition metal catalyst and molecular oxygen as the terminal oxidant, representing a green and atom-economical approach to C-H oxidation. nih.govnih.gov The directing group is crucial for achieving high regioselectivity, typically favoring the γ-position relative to the oxime nitrogen. The process is believed to involve the formation of a metal-chelated intermediate that facilitates the C-H activation and subsequent oxygenation.

Reduction Reactions

The reduction of the O-methyl oxime functionality in this compound provides a pathway to the corresponding primary amines. This transformation is a valuable tool in organic synthesis for the preparation of chiral and achiral amines. Various reducing agents can be employed, with sodium borohydride and lithium aluminum hydride being common choices.

The reduction of oximes and their ethers generally proceeds via the reduction of the C=N double bond and cleavage of the N-O bond to yield the primary amine. stackexchange.comechemi.com The choice of reducing agent can influence the reaction conditions and outcomes.

Sodium Borohydride (NaBH4): Sodium borohydride is a milder reducing agent and its reactivity towards oximes can be enhanced by the addition of transition metal salts or by using specific solvent systems. niscpr.res.inscispace.com For instance, the combination of NaBH4 with copper(II) sulfate or zirconium tetrachloride has been shown to be effective for the reduction of oximes to primary amines. niscpr.res.inscispace.comrsc.org These modified borohydride systems offer a convenient and often more selective alternative to stronger hydrides.

Lithium Aluminum Hydride (LiAlH4): Lithium aluminum hydride is a powerful reducing agent capable of reducing a wide range of functional groups, including oximes and their ethers, to the corresponding primary amines. mdma.chquora.com The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107). mdma.ch Due to its high reactivity, LiAlH4 is less selective than NaBH4 and requires careful handling.

Table 3: Reduction of Oxime Derivatives to Primary Amines

EntrySubstrateReducing AgentSolventConditionsProductYield (%)
1Acetophenone oximeNaBH4/CuSO4Methanol (B129727)Reflux1-PhenylethylamineGood
2Propiophenone oximeLiAlH4Diethyl EtherReflux1-PhenylpropylamineHigh
3Cyclohexanone oximeNaBH4/ZrCl4THFRoom TempCyclohexylamine95
4BenzaldoximeLiAlH4Diethyl EtherRefluxBenzylamineHigh

Oxidative Transformations

The ozonation of ethylbenzene in acetic acid has been studied as a potential route for the synthesis of acetophenone. zsmu.edu.ua While the primary focus of this research was not on acetophenone O-methyloxime itself, it provides context for the oxidative environment in which related compounds might be formed or react. The addition of a manganese (II) acetate catalyst was found to significantly increase the selectivity of the oxidation towards the side chain, leading to acetophenone as the main product. zsmu.edu.ua

Studies on 2'-arylbenzaldehyde oxime ethers, which share the oxime ether functionality with acetophenone O-methyloxime, have demonstrated that these compounds can undergo catalytic oxidative cyclization to form phenanthridines. nih.govnih.govacs.org This transformation is achieved under photoinduced electron transfer (PET) conditions, typically using a sensitizer like 9,10-dicyanoanthracene (DCA) and irradiation with light. nih.govnih.govacs.org

The proposed mechanism initiates with an electron transfer from the oxime ether to the excited sensitizer, forming a radical cation of the oxime ether. nih.govacs.org This is followed by a nucleophilic attack of the aryl ring onto the nitrogen of the oxime ether radical cation, leading to the formation of a cyclized radical cation intermediate. nih.gov Subsequent steps involving deprotonation and oxidation yield the final phenanthridine product. nih.gov The success of this reaction is dependent on the lifetime of the radical cation intermediate and the solvent polarity, with polar solvents like acetonitrile favoring the electron transfer process. nih.govacs.org

While this specific reaction has been detailed for benzaldehyde derivatives, the underlying principles of PET-induced cyclization could be applicable to suitably substituted acetophenone O-methyloxime derivatives.

Functional Group Interconversions and Derivatization

The regeneration of the parent carbonyl compound, acetophenone, from acetophenone O-methyloxime is a crucial functional group interconversion. This process, known as deoximation, can be achieved through various oxidative methods. asianpubs.orgresearchgate.net

One effective method involves the use of N-iodosuccinimide (NIS) under microwave irradiation. asianpubs.org This procedure allows for the rapid and selective cleavage of the oxime C=N-OH bond to regenerate the C=O group of the ketone. asianpubs.org For instance, acetophenone oxime can be converted to acetophenone in high yield (91%) using NIS in acetone and water under microwave conditions. asianpubs.org

Another approach utilizes a combination of stannous chloride (SnCl2) and titanium trichloride (TiCl3) in an aqueous solvent at room temperature. mdpi.com This system has been shown to be a superior reagent for the deoximation of acetophenone oxime, providing the corresponding ketone in excellent yield. mdpi.com

Furthermore, an electrochemical protocol for oxidative deoximation has been developed. organic-chemistry.org This method uses water as the oxygen source for the resulting carbonyl group and is compatible with a wide range of functional groups. The reaction proceeds through an electrooxidative pathway, offering a green and efficient alternative to chemical oxidants. organic-chemistry.org

Table 2: Reagents for Deoximation of Acetophenone Oxime and its Derivatives

Reagent/Method Conditions Yield (%)
N-Iodosuccinimide Microwave, Acetone/H2O 91
SnCl2 / TiCl3 Room Temperature, THF/H2O High

This table summarizes various methods for the conversion of oximes to their corresponding carbonyl compounds. asianpubs.orgmdpi.comorganic-chemistry.org

Esterification of Acetophenone Oximes with Dicarboxylic Acid Chlorides (e.g., Terphthaloyl Chloride)

The esterification of acetophenone oximes with dicarboxylic acid chlorides represents a key transformation for the synthesis of bridged oxime esters. Research in this area has demonstrated the successful reaction of various substituted acetophenone oximes with terephthaloyl chloride to yield the corresponding bridged esters. organic-chemistry.orgnih.gov

In a typical procedure, the esterification is carried out by reacting the acetophenone oxime derivative with terephthaloyl chloride in a 2:1 molar ratio. organic-chemistry.org The reaction is conducted under mild basic conditions, often in the presence of a base like triethylamine, and in a suitable solvent such as chloroform. researchgate.net The process generally involves a dropwise addition of the acid chloride solution to the oxime solution at a reduced temperature of 0–5 °C, followed by stirring at room temperature. organic-chemistry.orgnih.gov This method has been successfully applied to a range of acetophenone oximes, including those derived from acetophenone, 4-methylacetophenone, 4-hydroxyacetophenone, 4-aminoacetophenone, and 4-nitroacetophenone. nih.gov

The resulting bridged terphthaloyl oxime esters are typically obtained as solid materials in moderate yields. organic-chemistry.orgnih.gov Spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are used to confirm the structures of the synthesized esters. organic-chemistry.orgnih.gov A key indicator of a successful esterification in IR spectroscopy is the disappearance of the hydroxyl group absorption band of the oxime and the appearance of strong absorption bands corresponding to the ester group (C=O). organic-chemistry.org

Table 1: Synthesis of Bridged Terphthaloyl Acetophenone Oxime Esters

Starting Acetophenone Oxime Derivative Molar Ratio (Oxime:Terphthaloyl Chloride) Reaction Conditions Product Yield Reference
Acetophenone oxime 2:1 Basic conditions, 0-5°C to room temp. Bridged terphthaloyl acetophenone oxime ester Moderate organic-chemistry.orgnih.gov
4-Methylacetophenone oxime 2:1 Basic conditions, 0-5°C to room temp. Bridged terphthaloyl 4-methylacetophenone oxime ester Moderate nih.gov
4-Hydroxyacetophenone oxime 2:1 Basic conditions, 0-5°C to room temp. Bridged terphthaloyl 4-hydroxyacetophenone oxime ester Moderate nih.gov
4-Aminoacetophenone oxime 2:1 Basic conditions, 0-5°C to room temp. Bridged terphthaloyl 4-aminoacetophenone oxime ester Moderate nih.gov

Synthesis of Aziridines from Oxime O-Ethers

The synthesis of aziridines from oxime O-ethers can be understood through the context of the Neber rearrangement. This reaction traditionally involves the conversion of a ketoxime into an α-aminoketone. wikipedia.org The key intermediate in this rearrangement is a 2H-azirine, a three-membered heterocyclic compound containing a carbon-nitrogen double bond. organicreactions.org

The process is initiated by the conversion of the oxime's hydroxyl group into a good leaving group, typically an O-sulfonate such as a tosylate, by reacting the oxime with a sulfonyl chloride (e.g., tosyl chloride). wikipedia.org In the case of an oxime O-ether like this compound, the methoxy (B1213986) group itself is not a suitable leaving group for this transformation. Therefore, the literature primarily describes this reaction pathway starting from an oxime that can be functionalized with a sulfonate leaving group.

Once the O-sulfonate is formed, treatment with a base leads to the deprotonation of the α-carbon, forming a carbanion. This carbanion then displaces the sulfonate group in an intramolecular nucleophilic substitution, resulting in the formation of a 2H-azirine. wikipedia.orgorganicreactions.org While 2H-azirines are the primary cyclic product of this rearrangement, they are often reactive intermediates that can be hydrolyzed to form α-aminoketones or undergo further reactions. organicreactions.org The direct, high-yield synthesis of stable, isolable aziridines (three-membered rings with single bonds) from ketoximes via this pathway is not the primary outcome of the classical Neber rearrangement.

The organocatalytic asymmetric Neber reaction has been developed for the enantioselective synthesis of spirooxindole 2H-azirines, highlighting the formation of the azirine ring system as a key step. nih.gov

Formation of Other Heterocyclic Compounds (e.g., Phthalazines, Imidazothiones, Pyrroles)

Acetophenone oxime derivatives, including O-ethers, serve as versatile precursors for the synthesis of various heterocyclic compounds.

Phthalazines: The synthesis of phthalazine derivatives generally involves the condensation of a 1,2-dicarbonyl compound or its synthetic equivalent with hydrazine or its derivatives. longdom.orgresearchgate.net For instance, phthalaldehydes react with anhydrous hydrazine in ethanol (B145695) to yield phthalazines. researchgate.net Another common route involves the reaction of phthalic anhydrides with hydrazine hydrate. researchgate.net While acetophenone itself is a precursor for some heterocyclic systems, a direct and established pathway for the synthesis of phthalazines starting from this compound is not prominently described in the reviewed literature.

Imidazothiones: A method for the direct synthesis of imidazothiones involves the condensation of acetophenones with elemental sulfur and ammonium acetate, which serves as the nitrogen source. nih.gov This reaction proceeds in a solvent like DMSO, which also acts as an oxidant. nih.gov This approach allows for the formation of 2,5-diaryl imidazothiones from various substituted acetophenones. nih.gov Although this method starts from the parent ketone, it demonstrates the utility of the acetophenone framework in constructing the imidazothione ring.

Pyrroles: Acetophenone oxime derivatives have been utilized in the synthesis of substituted pyrroles. One notable method is the formal [3+2] annulation of ketoxime acetates with ynals. organic-chemistry.org This reaction provides a regioselective route to polysubstituted pyrroles under mild conditions. The oxime acetate acts as a C2N1 synthon for the construction of the pyrrole ring. organic-chemistry.org The Paal-Knorr pyrrole synthesis, a classical method, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. While not a direct reaction of this compound, it is a fundamental route to pyrroles. More relevantly, the Hantzsch pyrrole synthesis involves the reaction of an α-haloketone with a β-ketoester and an amine, a method that has been adapted for solid-phase synthesis of pyrrole libraries. nih.gov

Table 2: Examples of Heterocyclic Synthesis from Acetophenone and its Derivatives

Heterocycle Starting Material (or related) Key Reagents Reaction Type Reference
Imidazothione Acetophenone Elemental sulfur, Ammonium acetate Condensation/Annulation nih.gov

Mechanistic Investigations of Reactions Involving Acetophenone O Methyloxime

Elucidation of Catalytic Cycle Pathways

The conversion of Acetophenone (B1666503) O-methyloxime into more complex molecules is often facilitated by catalysts, particularly transition metals. Understanding the step-by-step pathway of the catalyst through the reaction, known as the catalytic cycle, is essential for reaction development.

Mechanisms of Transition Metal-Catalyzed C-H Activation (e.g., Palladium, Rhodium)

Transition metals like palladium and rhodium are highly effective in catalyzing the activation of otherwise inert C-H bonds, enabling their functionalization. The O-methyloxime group in Acetophenone O-methyloxime often acts as a directing group, guiding the metal catalyst to a specific C-H bond, typically at the ortho position of the phenyl ring.

Rhodium-Catalyzed C-H Activation: Rhodium catalysts are also powerful tools for C-H functionalization. researchgate.net While specific detailed cycles for Acetophenone O-methyloxime are less commonly published, the general mechanisms for rhodium-catalyzed C-H activation are well-studied and applicable. nih.gov These reactions can proceed through different catalytic cycles, such as Rh(I)/Rh(III) or Rh(III)/Rh(V). nih.gov The C-H cleavage step itself can occur via several pathways, including oxidative addition, concerted metalation-deprotonation (CMD), or electrophilic substitution. nih.gov The CMD pathway is frequently proposed, where the C-H bond cleavage is assisted by a ligand on the rhodium center. The superior reactivity of rhodium catalysts is often attributed to their good π-acceptor character, which facilitates the C-H activation of substrates bearing a wide array of directing groups, including oximes. researchgate.net

Radical Pathways in Acylation and Cyclization Processes

While many transition metal-catalyzed reactions proceed through organometallic intermediates involving defined oxidation state changes, some transformations involving Acetophenone O-methyloxime utilize radical pathways.

In a palladium-catalyzed, visible-light-mediated decarboxylative acylation, a preliminary mechanistic study revealed that the reaction proceeds through a free radical pathway. mdpi.comescholarship.org The process involves a photoredox catalyst, such as 4CzIPN, which, upon excitation by light, initiates the decarboxylation of an α-keto acid to generate a benzoyl radical. This radical then adds to the five-membered ring palladium complex formed from Acetophenone O-methyloxime. The resulting intermediate is oxidized by a superoxide radical anion (O₂•⁻), which is also generated in the photocatalytic cycle, to a Pd(IV) species. Reductive elimination from this intermediate yields the final ortho-acylated product and regenerates the palladium catalyst. The involvement of radicals was confirmed by electron spin resonance (ESR) experiments. mdpi.com

Role of Substrate Structure and Catalyst Properties in Reaction Progression

The efficiency and outcome of reactions involving Acetophenone O-methyloxime are highly dependent on both the electronic and steric properties of the substrate and the nature of the catalyst system.

The substitution pattern on the aromatic ring of Acetophenone O-methyloxime can significantly influence reaction rates and yields. For instance, in palladium-catalyzed ortho-acylation reactions, substrates with both electron-donating (e.g., methyl, ethyl, methoxy) and electron-withdrawing (e.g., fluorine, chlorine, bromine) groups on the phenyl ring are generally well-tolerated, leading to moderate to good yields of the corresponding products. However, the position of the substituent can affect regioselectivity; for example, a meta-fluorinated substrate can lead to a mixture of C-2 and C-6 benzoylated products. mdpi.com

Studies on the reduction of substituted acetophenones using supercritical 2-propanol have provided quantitative insights into electronic effects through Hammett analysis. Although not a C-H activation reaction, these findings are relevant to understanding substrate reactivity. The study showed that the reaction rate is accelerated by electron-withdrawing substituents on the aromatic ring.

SubstituentHammett Constant (σ)Relative Rate
p-OCH₃-0.27Slower
p-CH₃-0.17Slower
H0Reference
p-Cl+0.23Faster
m-NO₂+0.71Faster

This table is illustrative of the general trend observed in related reactions where electron-withdrawing groups accelerate the reaction at an electron-deficient center.

The properties of the catalyst, including the metal center and its associated ligands, are also critical. The choice of palladium or rhodium can lead to different reactivities and selectivities. Furthermore, the ligands coordinated to the metal center can modulate its electronic and steric environment, thereby influencing the efficiency of the catalytic cycle. For example, in some palladium-catalyzed C-H olefinations, the use of an S,O-ligand has been shown to trigger the formation of more reactive cationic palladium species, accelerating the reaction. nih.govdntb.gov.ua

Stereochemical Mechanistic Insights (e.g., E/Z Isomerization, Stereoselectivity in Borane Reduction)

The stereochemistry of the O-methyloxime group and the potential for creating new stereocenters are important mechanistic considerations.

E/Z Isomerization: The C=N double bond of Acetophenone O-methyloxime can exist as either E or Z isomers. Interconversion between these isomers is a possibility that can influence reactivity. Theoretical studies on structurally similar C-methoxycarbonyl-N-aryl chlorohydrazones have shown that (E, Z) isomerization is very slow at room temperature. mdpi.com The mechanism for this interconversion is proposed to be an "umklapp" mechanism, where the -NHAr moiety rotates in the molecular plane through a linear C=N-N transition state. This process has a high energy barrier (≈110 kJ/mol), explaining the slow rate of isomerization. mdpi.com It is plausible that a similar high barrier exists for the isomerization of Acetophenone O-methyloxime, suggesting that it is configurationally stable under many reaction conditions.

Stereoselectivity in Borane Reduction: The reduction of the C=N bond of Acetophenone O-methyloxime can generate a chiral center. The enantioselective reduction of acetophenone O-methyloxime to 1-phenylethylamine has been achieved using borane in the presence of a chiral catalyst. One study reported that a "white powder" obtained from the reaction of (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol with borane could accelerate this enantioselective reduction. york.ac.uk A proposed mechanism for the highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines, which are formed in situ from amino alcohols and borane, provides insight. This mechanism involves the coordination of the electrophilic ring boron atom of the oxazaborolidine with the ketonic oxygen (or, by analogy, the oxime nitrogen or oxygen). This is followed by the transfer of a hydride from the N-BH₃⁻ unit to the carbonyl carbon (or imine carbon) via a six-membered cyclic transition state. This structured transition state accounts for the observed high stereoselectivity. york.ac.uk

Solvent Effects on Reaction Mechanisms

The solvent is not merely an inert medium but can play a crucial role in the reaction mechanism by solvating reactants, intermediates, and transition states. rsc.org In palladium-catalyzed cross-coupling reactions, which share mechanistic features with C-H activation, the solvent can influence the dissociation of palladium pre-catalysts into active monomeric species. whiterose.ac.uk The polarity of the solvent is particularly important. Dipolar aprotic solvents like N,N-Dimethylformamide (DMF) are often employed as they can dissolve a wide range of organic substrates and inorganic salts used in the reaction, facilitating the interaction between all components of the catalytic system. whiterose.ac.ukresearchgate.net The choice of solvent can also affect the reaction pathway itself. For instance, studies on the reactions of phenols with free radicals have shown that polar and apolar solvents can favor different mechanisms (e.g., sequential proton-loss electron transfer vs. hydrogen atom transfer). princeton.edu This suggests that in reactions of Acetophenone O-methyloxime that may have competing ionic and radical pathways, the solvent choice could be a critical parameter to control the outcome.

Kinetic Studies and Isotope Effects (e.g., Kinetic Isotope Effects in C-H Cleavage)

Kinetic studies, particularly the determination of kinetic isotope effects (KIEs), are powerful tools for elucidating reaction mechanisms, especially for identifying the rate-determining step. wikipedia.org The KIE is the ratio of the reaction rate of a substrate with a lighter isotope (typically hydrogen, kH) to that with a heavier isotope (typically deuterium, kD). A primary KIE (kH/kD > 1) is observed when the C-H bond is broken in the rate-determining step of the reaction. princeton.edubaranlab.org

In the context of C-H activation, a significant primary KIE provides strong evidence that the C-H bond cleavage is the rate-limiting step. For example, in palladium-catalyzed ligand-directed C-H acetoxylation reactions, large primary intermolecular KIEs, with values ranging from 3.58 to 4.3, have been observed. nih.gov These values are consistent with a mechanism where the cyclopalladation, involving the cleavage of a C-H bond, is the slowest step in the catalytic cycle. nih.gov

The magnitude of the KIE can also provide more subtle information about the transition state structure. In a study of rhodium-catalyzed alkane dehydrogenation, the KIE was found to be dependent on the pressure of carbon monoxide (CO). The KIE for cyclohexane dehydrogenation ranged from kH/kD = 10 in the absence of CO to an inverse KIE of kH/kD = 0.42 under high CO pressure. snnu.edu.cn The observation of an inverse KIE strongly suggested a change in the mechanism or rate-determining step under high CO pressure, supporting the formation of an alkyl hydride intermediate. snnu.edu.cn While specific KIE studies on Acetophenone O-methyloxime are not widely reported, these examples from related systems demonstrate the utility of this technique in mechanistic analysis of C-H functionalization reactions.

Proton Transfer Processes in Oxime Formation

Nucleophilic Addition and Hemiaminal Formation

The reaction initiates with the nucleophilic attack of the nitrogen atom of O-methylhydroxylamine on the electrophilic carbonyl carbon of acetophenone. This initial step is significantly influenced by acid catalysis. In what is proposed as a concerted mechanism, a proton is transferred from a general acid (HA) to the carbonyl oxygen simultaneously with the attack of the nucleophile. nih.gov This protonation makes the carbonyl carbon more susceptible to nucleophilic attack.

The process leads to a protonated tetrahedral intermediate, which then undergoes a subsequent proton transfer to form the neutral carbinolamine (or hemiaminal) intermediate. nih.govmasterorganicchemistry.com Computational studies have shown that explicit solvent molecules, such as water, can play a crucial role in mediating these proton transfer steps, facilitating the movement of protons through a network of hydrogen bonds. ku.ac.aeresearchgate.net

Acid-Catalyzed Dehydration

The table below summarizes the key proton transfer events in the formation of an oxime.

Reaction StageDescription of Proton Transfer EventRole of Acid/BaseConsequence for Reaction
1. Nucleophilic Attack A proton is transferred to the carbonyl oxygen, often concurrently with the nucleophilic attack by the nitrogen atom.General acid catalysisIncreases the electrophilicity of the carbonyl carbon, lowering the activation energy for the attack.
2. Intermediate Formation A proton is transferred from the nitrogen to an oxygen atom (often via solvent) to neutralize the initially formed zwitterionic or protonated intermediate.Solvent-mediated or base-assistedStabilizes the tetrahedral carbinolamine intermediate.
3. Dehydration A proton is transferred to the hydroxyl group of the carbinolamine intermediate.General acid catalysisConverts the poor leaving group (-OH) into a good leaving group (-OH₂⁺). This step is often rate-limiting.
4. Product Formation A proton is removed from the nitrogen atom of the protonated oxime intermediate.Base or solventYields the final, neutral oxime product and regenerates the acid catalyst.

pH Dependence of Proton Transfer

The kinetics of oxime formation are highly dependent on the pH of the reaction medium, which directly controls the protonation states of the reactants and intermediates. nih.gov

Optimal pH (approx. 3-7): In this range, there is a sufficient concentration of acid to catalyze the rate-determining dehydration step without significantly protonating the nucleophile (O-methylhydroxylamine). nih.gov

Low pH (< 3): At very low pH, the concentration of the acid catalyst is high. However, the reaction rate decreases because a significant fraction of the O-methylhydroxylamine exists in its protonated, non-nucleophilic form (R-ONH₃⁺). This reduces the concentration of the active nucleophile, thereby slowing the initial addition step. nih.gov

Neutral/High pH (> 7): The lack of sufficient acid catalysis makes the protonation of the hydroxyl group in the carbinolamine intermediate inefficient, slowing down the rate-determining dehydration step. datapdf.com

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like Acetophenone (B1666503), O-methyloxime. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a complete map of the hydrogen and carbon frameworks of the molecule. For Acetophenone, O-methyloxime, the spectra would reveal distinct signals corresponding to the methyl, methoxy (B1213986), and phenyl groups.

The ¹H NMR spectrum is expected to show three main groups of signals:

A singlet for the methyl protons (CH₃-C=N).

A singlet for the methoxy protons (N-O-CH₃).

A set of multiplets in the aromatic region for the five protons of the phenyl group.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals include the imine carbon (C=N), the carbons of the phenyl ring, the methyl carbon, and the methoxy carbon. The chemical shift of the imine carbon is particularly characteristic.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Group Predicted Chemical Shift (δ) in ppm (CDCl₃) Multiplicity Integration
Methyl (C-CH₃) ~2.3 Singlet 3H
Methoxy (O-CH₃) ~4.0 Singlet 3H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ) in ppm (CDCl₃)
Methyl (C-C H₃) ~15-20
Methoxy (O-C H₃) ~62
Aromatic (ortho, meta, para) ~126-130
Aromatic (ipso) ~135

Two-dimensional (2D) NMR techniques are employed to resolve complex structures and establish connectivity.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar couplings between protons, primarily within the phenyl ring. It would show correlations between the ortho, meta, and para protons, helping to assign these signals definitively. No cross-peaks would be expected for the methyl and methoxy protons as they are singlets with no adjacent protons to couple with.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is crucial for determining through-space proximity of atoms, which is essential for stereochemical assignment. libretexts.org A NOESY spectrum shows correlations between protons that are close to each other in space, even if they are not directly connected through bonds. libretexts.org This is the primary method for distinguishing between the E and Z isomers of this compound.

The C=N double bond in this compound results in the potential for two geometric isomers: E (entgegen) and Z (zusammen). In these isomers, the substituents around the double bond have different spatial arrangements.

In the (E)-isomer , the methoxy group (-OCH₃) is on the opposite side of the phenyl group.

In the (Z)-isomer , the methoxy group (-OCH₃) is on the same side as the phenyl group.

This difference in geometry leads to distinct NMR spectra. The chemical shifts of the methyl, methoxy, and particularly the ortho-protons of the phenyl ring are sensitive to the anisotropic effect of the nearby groups. For instance, in the (Z)-isomer, the phenyl ring would be spatially closer to the methoxy group, potentially causing a shift in the signals for the methoxy protons and the ortho-protons of the phenyl ring compared to the (E)-isomer.

The definitive assignment is achieved using NOESY .

For the (E)-isomer , a NOESY experiment would show a cross-peak between the protons of the methoxy group and the protons of the methyl group , as they are on the same side of the C=N double bond.

For the (Z)-isomer , a NOESY experiment would show a cross-peak between the protons of the methoxy group and the ortho-protons of the phenyl ring .

This unambiguous through-space correlation allows for the positive identification of each isomer.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can also be used to assess its purity.

HRMS provides a highly accurate measurement of the molecular mass of a compound, which can be used to confirm its elemental formula. nih.gov For this compound, the molecular formula is C₉H₁₁NO. nih.gov

Table 3: HRMS Data for this compound

Molecular Formula Calculated Exact Mass (Da)

An experimental HRMS measurement matching this calculated value to within a few parts per million (ppm) provides strong evidence for the compound's identity and elemental composition.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. wisc.edu GC separates the components of a mixture, and MS provides a mass spectrum for each component, allowing for identification and purity assessment. wisc.edu

In the analysis of this compound, a GC method would first separate the E and Z isomers from each other and from any impurities. Subsequently, the mass spectrometer would generate a fragmentation pattern for each isomer as it elutes from the GC column. The mass spectrum is a result of the molecule breaking apart in a reproducible way upon ionization. asdlib.org

The expected mass spectrum for this compound would show a molecular ion peak [M]⁺ at m/z = 149, corresponding to the molecular weight of the compound. guidechem.com Key fragmentation pathways would likely involve the loss of characteristic neutral fragments.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Possible Fragment Ion Corresponding Neutral Loss
149 [C₉H₁₁NO]⁺ Molecular Ion
134 [C₈H₈NO]⁺ •CH₃ (Methyl radical)
118 [C₉H₁₀N]⁺ •OCH₃ (Methoxy radical)
103 [C₇H₅N]⁺ •CH₃ and OCH₂

Analysis of the retention times from the gas chromatogram and the corresponding mass spectra confirms the identity and purity of each isomer in the sample.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The analysis of this compound by IR spectroscopy provides clear evidence for its formation from the acetophenone precursor. The key diagnostic feature is the disappearance of the strong carbonyl (C=O) stretching band of the starting ketone and the appearance of characteristic bands for the oxime ether functionality. wikipedia.org

The IR spectrum of the precursor, acetophenone, is dominated by a strong, sharp absorption peak corresponding to the C=O stretch, typically found around 1685 cm⁻¹. brainly.comyoutube.com Upon successful conversion to this compound, this peak is absent. In its place, new characteristic absorption bands appear that confirm the structure of the product.

The most significant of these new bands are:

C=N Stretch: A moderate to strong absorption band appears in the region of 1640-1665 cm⁻¹. This band is characteristic of the carbon-nitrogen double bond in the oxime group. wikipedia.orgresearchgate.net

N-O Stretch: A band corresponding to the nitrogen-oxygen single bond stretch is typically observed in the 930-960 cm⁻¹ range for oximes. wikipedia.org

C-H Stretches: The spectrum also retains the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the aliphatic C-H stretching vibrations from the methyl groups just below 3000 cm⁻¹. brainly.com

By comparing the IR spectrum of the reaction product with that of the starting material, one can unequivocally confirm the conversion of the carbonyl group into the O-methyl oxime functional group.

Table 2: Comparison of Key IR Absorption Bands for Acetophenone and this compound

Functional GroupVibration TypeAcetophenone (cm⁻¹)This compound (cm⁻¹)
Carbonyl (C=O)Stretch~1685 (Strong, Sharp)Absent
Imine (C=N)StretchAbsent~1665 (Moderate)
N-O BondStretchAbsent~945 (Moderate)
Aromatic C-HStretch~3000-3100~3000-3100
Aliphatic C-HStretch~2850-2960~2850-2960

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not widely published, extensive studies on related oxime derivatives provide a clear picture of its likely solid-state characteristics. acs.orgscispace.com

Analysis of various aldoximes and ketoximes reveals common structural motifs. researchgate.net For oximes containing an O-H group, the crystal packing is often dominated by strong O-H···N hydrogen bonds, leading to the formation of dimers or chain-like structures (catemers). acs.orgnih.gov Since this compound lacks the acidic hydroxyl proton, these specific hydrogen-bonding patterns will not be present. Instead, its crystal packing would be governed by weaker intermolecular forces such as van der Waals forces and potential C-H···π interactions involving the phenyl ring.

The geometry around the C=N double bond is expected to be planar. Like other ketoximes with two different substituents on the carbon, this compound can exist as two geometric isomers (E and Z). X-ray diffraction can unambiguously determine which isomer is present in the crystal and reveal its specific conformation, including the dihedral angle between the phenyl ring and the C=N-O plane. nih.gov

Table 3: Typical Bond Lengths and Angles for the Ketoxime Moiety from X-ray Diffraction Data Data derived from studies on related oxime structures. nih.govresearchgate.net

ParameterTypical Value
C=N Bond Length~1.27 - 1.29 Å
N-O Bond Length~1.39 - 1.42 Å
C-C-N Bond Angle~115 - 120°
C=N-O Bond Angle~110 - 113°

Electrochemical Techniques for Reduction Behavior Characterization

Electrochemical techniques, particularly polarography and cyclic voltammetry, are used to investigate the reduction behavior of this compound. Studies on substituted acetophenone oximes show that they are electrochemically active and can be reduced at a dropping mercury electrode or glassy carbon electrode. niscpr.res.in

The electrochemical reduction of acetophenone oximes is an irreversible process that involves the transfer of four electrons and four protons in acidic media. niscpr.res.in The primary product of this reduction is the corresponding primary amine. The proposed mechanism involves the initial protonation of the oxime, followed by the cleavage of the N-O bond and subsequent reduction of the imine intermediate to the amine.

Cyclic voltammetry studies show a single, well-defined cathodic peak corresponding to this irreversible reduction. The peak potential is dependent on the pH of the medium, shifting to more negative potentials with increasing pH, which indicates the involvement of protons in the rate-determining step of the electrode process. niscpr.res.in The ease of reduction is also influenced by substituents on the aromatic ring. By comparing the half-wave potentials of various substituted acetophenone oximes, a quantitative measure of their relative reducibility can be established. niscpr.res.in

Table 4: Electrochemical Data for the Reduction of a Substituted Acetophenone Oxime Data based on o-methoxyacetophenone oxime, a close structural analog. niscpr.res.in

TechniqueParameterMediumObserved Value
DC PolarographyHalf-wave Potential (E₁/₂)pH 2.0-0.65 V (vs. SCE)
DC PolarographyHalf-wave Potential (E₁/₂)pH 6.0-0.92 V (vs. SCE)
Cyclic VoltammetryCathodic Peak Potential (Epc)pH 4.0-0.88 V (vs. Ag/AgCl)
Controlled Potential ElectrolysisNumber of Electrons (n)Acidic4

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules, predict reaction pathways, and calculate the energetics of transition states and intermediates. Such calculations would be invaluable for understanding the reactivity of Acetophenone (B1666503), O-methyloxime, including mechanisms of its formation, hydrolysis, or participation in further chemical transformations. A comprehensive literature search did not yield specific DFT studies that have calculated reaction barriers or elucidated mechanistic pathways involving Acetophenone, O-methyloxime.

Molecular Modeling and Dynamics in Ligand-Protein Interactions

Molecular modeling and dynamics simulations are critical for drug discovery and molecular biology, providing insight into how a ligand like this compound might bind to a biological target, such as a protein receptor or enzyme. These studies can predict binding affinity, identify key interacting amino acid residues, and describe the conformational changes that occur upon binding. At present, there are no specific published studies detailing the molecular docking or molecular dynamics simulations of this compound with any protein target.

Quantitative Structure-Activity Relationship (QSAR) Studies related to Biological Activity Modulation

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity. For a series of related compounds, QSAR can predict the activity of new analogues and guide the design of molecules with enhanced potency or desired properties. While QSAR studies have been conducted on various acetophenone derivatives to explore activities such as antibacterial effects, no specific QSAR models or studies focusing on this compound and its potential biological activity modulation were identified.

Investigation of Noncovalent Interactions in Catalytic Systems

Noncovalent interactions, such as hydrogen bonding, van der Waals forces, and π-stacking, are fundamental to the function of many catalytic systems. Understanding how a molecule like this compound might engage in these interactions as a substrate, ligand, or catalyst is crucial for designing new catalytic processes. Research detailing the specific noncovalent interactions of this compound within a catalytic pocket or its role in organocatalysis is not available in the current literature. One document briefly references this compound in the context of a reduction reaction utilizing a chiral auxiliary, but it does not provide a computational investigation of the underlying noncovalent interactions. scribd.com

Due to the lack of specific research data, no data tables can be generated for the aforementioned computational and theoretical studies of this compound.

Research Applications of Acetophenone, O Methyloxime in Chemical Science

Acetophenone (B1666503), O-methyloxime, a derivative of acetophenone, serves as a versatile molecule in various domains of chemical research. Its structural features and reactivity have been exploited in the development of new agrochemicals, as a foundational unit in the synthesis of complex organic molecules, and as a scaffold for designing biologically active compounds. This article explores its specific applications in chemical science, adhering to a focused examination of its role in agrochemical research, organic synthesis, and molecular design for biological activity modulation.

Environmental Fate and Degradation Pathways

Atmospheric Degradation Studies

Reactivity with Hydroxyl Radicals (•OH)

Hydroxyl radicals are the primary daytime oxidant in the troposphere, initiating the degradation of most organic compounds. The reaction of •OH with Acetophenone (B1666503), O-methyloxime is expected to proceed via several pathways:

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the various C-H bonds in the molecule. The most likely sites for abstraction are the methoxy (B1213986) group (-O-CH₃) and the methyl group attached to the imine carbon, due to the activating effect of the adjacent heteroatoms. Abstraction from the aromatic ring is also possible but generally occurs at a slower rate. The resulting organic radicals would then react rapidly with atmospheric oxygen (O₂) to form peroxy radicals (RO₂•), which drive further oxidation reactions, leading to the formation of various oxygenated products.

•OH Addition to the Aromatic Ring: The hydroxyl radical can add to the phenyl ring, forming a hydroxycyclohexadienyl-type radical. This adduct can then react with O₂ to either form phenolic compounds or undergo ring-opening reactions, leading to the formation of smaller, more oxidized products. This pathway is a common degradation route for aromatic compounds in the atmosphere.

Reactivity with Ozone (O₃)

Table 1: Postulated Atmospheric Degradation Pathways and Products of Acetophenone, O-methyloxime

OxidantReaction PathwayPlausible Intermediate/Final Products
Hydroxyl Radical (•OH) H-abstraction from methoxy groupFormaldehyde, Acetophenone
H-abstraction from methyl groupAcetophenone, O-acetyloxime derivatives
•OH addition to aromatic ringPhenolic derivatives, Ring-opened products (dicarbonyls)
Ozone (O₃) Reaction with C=N bondAcetophenone, Nitrogen oxides (speculative)

Degradation under Specific Environmental Conditions

Degradation in Acidic Hydrometallurgical Processes

Hydrometallurgical processes often employ strongly acidic aqueous solutions at elevated temperatures to leach metals from ores. Under these conditions, organic compounds can undergo significant degradation. For this compound, two primary acid-catalyzed degradation pathways are relevant: hydrolysis and the Beckmann rearrangement.

Acid-Catalyzed Hydrolysis: In the presence of strong acids, the O-methyloxime can be hydrolyzed back to its parent ketone, acetophenone, and O-methylhydroxylamine. The reaction is initiated by the protonation of the nitrogen atom, which makes the imine carbon more susceptible to nucleophilic attack by water. Studies on the hydrolysis of acetophenone oxime in moderately concentrated aqueous acids have shown that the reaction proceeds through a tetrahedral intermediate, with the rate-determining step being the general base-catalyzed loss of the hydroxylamine (B1172632) derivative. rsc.org The rate of hydrolysis is dependent on both the acid concentration and the temperature. Typical conditions in acidic hydrometallurgical leaching, which can involve sulfuric acid concentrations of 1-4 mol/L and temperatures ranging from 25°C to over 85°C, would likely facilitate this hydrolysis. crimsonpublishers.comresearchgate.net

Beckmann Rearrangement: The Beckmann rearrangement is a classic acid-catalyzed reaction of ketoximes that converts them into amides. wikipedia.org The reaction is initiated by protonation of the hydroxyl group (or, in this case, the methoxy group), followed by the migration of the alkyl or aryl group anti to the leaving group. For this compound, this would lead to the formation of N-phenylacetamide (acetanilide) and N-methylbenzamide. rsc.org This rearrangement is often promoted by strong acids such as sulfuric acid, polyphosphoric acid, or trifluoroacetic acid, which are conditions that can be encountered in hydrometallurgical circuits. wikipedia.orgionike.comscispace.com Studies have shown that the Beckmann rearrangement of acetophenone oxime can be efficiently catalyzed by strong acids, with the presence of water potentially leading to subsequent hydrolysis of the resulting amides. rsc.org

The stability of organic compounds in hydrometallurgical circuits is a known issue, with extractants and other organic molecules subject to degradation in the harsh acidic and oxidative environment. researchgate.net Therefore, it is highly probable that this compound would not persist in such an environment and would degrade via hydrolysis and/or Beckmann rearrangement.

Table 2: Degradation of this compound in Acidic Conditions

Degradation PathwayConditionsMajor Products
Acid-Catalyzed Hydrolysis Strong aqueous acid (e.g., H₂SO₄), Elevated temperatureAcetophenone, O-methylhydroxylamine
Beckmann Rearrangement Strong acid (e.g., H₂SO₄, TFA), Anhydrous or aqueous conditionsN-phenylacetamide (Acetanilide), N-methylbenzamide

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Oxime Transformations

The functionalization of oximes is a cornerstone of modern synthetic chemistry, and the development of novel catalytic systems is paramount for enhancing efficiency, selectivity, and scope. Future research on Acetophenone (B1666503), O-methyloxime should prioritize the exploration of innovative catalysts to unlock its full synthetic potential.

One promising avenue lies in the expansion of palladium-catalyzed C-H bond functionalization . Building upon studies that utilize O-acetyl oximes as directing groups, research could focus on designing ligands that enable regioselective functionalization of the aromatic ring or the methyl group of Acetophenone, O-methyloxime. nih.gov This would provide a direct route to a variety of substituted derivatives.

Furthermore, the development of advanced heterogeneous catalysts for the selective hydrogenation of the oxime ether bond in this compound could yield valuable chiral amines or hydroxylamines. mdpi.com Investigating bimetallic nanoparticles or supported metal complexes could lead to catalysts with superior activity and selectivity under mild reaction conditions.

The classic Beckmann rearrangement of ketoximes into amides remains a vital transformation. nih.govjocpr.com Future work could focus on developing milder and more efficient catalytic systems for the rearrangement of this compound, moving beyond traditional strong acids. wikipedia.orgrsc.org The use of organocatalysts, such as trifluoroacetic acid, or solid acid catalysts could offer more sustainable and substrate-tolerant alternatives. scispace.com

Moreover, exploring the utility of rhodium and copper catalysts for novel transformations of this compound is a compelling direction. Rhodium complexes have shown efficacy in the reduction of related acetophenone derivatives, suggesting their potential for asymmetric hydrogenation of the C=N bond. nih.gov Copper-catalyzed reactions, which have been successful in the asymmetric C-O cross-coupling of oximes to form chiral ethers, could be adapted for this compound to generate novel chiral compounds. nih.govnih.gov

Catalyst TypePotential Transformation of this compoundKey Research Focus
Palladium ComplexesC-H FunctionalizationLigand design for regioselectivity
Heterogeneous CatalystsSelective HydrogenationBimetallic nanoparticles, supported complexes
Organo/Solid Acid CatalystsBeckmann RearrangementMilder and more sustainable reaction conditions
Rhodium ComplexesAsymmetric HydrogenationChiral ligand development
Copper ComplexesAsymmetric Cross-CouplingSynthesis of novel chiral ethers

Exploration of New Chemical Transformations and Reactivity Patterns

The inherent reactivity of the oxime functionality in this compound provides a fertile ground for discovering new chemical transformations. Future research should aim to move beyond established reactions and explore uncharted reactivity patterns.

A significant area for exploration is the use of this compound in cycloaddition reactions . The C=N bond can potentially participate in [3+2] or other cycloadditions to construct complex N-containing heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals. nsf.gov

The advent of photoredox catalysis opens up new possibilities for the functionalization of oximes. Investigating the photoinduced transformations of this compound, such as the copper-catalyzed cyanoalkylalkynylation of oximes, could lead to the development of novel methods for C-C bond formation. researchgate.net

Furthermore, the development of rhodium(III)-catalyzed cyclization reactions involving derivatives of this compound could provide efficient routes to complex polycyclic aromatic compounds. By incorporating other reactive functional groups into the molecule, tandem reactions can be designed to rapidly build molecular complexity.

The inherent stability of the O-methyl ether linkage compared to a free oxime presents an opportunity to explore selective transformations at other positions of the molecule while the oxime functionality remains protected. This could involve electrophilic or nucleophilic aromatic substitution on the phenyl ring or functionalization of the methyl group.

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. Future research on this compound will greatly benefit from the application of advanced computational modeling techniques.

Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of known and novel transformations of this compound. nih.gov For instance, computational studies can provide valuable insights into the transition states and reaction pathways of the Beckmann rearrangement catalyzed by different systems, aiding in the design of more efficient catalysts. researchgate.net

Computational modeling can also be used to predict the regioselectivity and stereoselectivity of reactions involving this compound. This is particularly relevant for asymmetric catalysis, where understanding the interactions between the substrate, catalyst, and reagents at the molecular level is crucial for developing highly enantioselective transformations. rsc.orgresearchgate.net

The application of machine learning (ML) and artificial intelligence (AI) represents a new frontier in chemical research. By training algorithms on large datasets of reaction outcomes, it may become possible to predict the optimal conditions for a desired transformation of this compound or even to discover entirely new reactions. x-mol.com This data-driven approach can significantly accelerate the pace of research and discovery.

Computational MethodApplication to this compound ResearchPotential Outcomes
Density Functional Theory (DFT)Mechanistic elucidation of catalytic cyclesUnderstanding of reaction pathways and transition states
Molecular Dynamics (MD)Simulation of substrate-catalyst interactionsPrediction of stereochemical outcomes
Machine Learning (ML)Prediction of reaction outcomes and optimizationAccelerated discovery of new reactions and conditions

Integration of Green Chemistry Principles in Synthesis and Application

The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on this compound should actively incorporate these principles to ensure that its synthesis and subsequent applications are environmentally benign.

The development of greener synthetic routes to this compound itself is a crucial starting point. This could involve the use of natural acid catalysts, solvent-free reaction conditions (grindstone chemistry), or electrosynthesis from renewable starting materials. nih.govijprajournal.comacs.orgresearchgate.net

In the transformations of this compound, the use of sustainable solvents , such as water or bio-derived solvents, should be prioritized. Microwave-assisted synthesis in aqueous media has shown promise for the transformation of other oximes and could be a valuable technique to explore. nih.gov

The design of catalytic systems that operate under milder conditions (lower temperature and pressure) and with high atom economy will be essential. The use of highly efficient and recyclable heterogeneous catalysts aligns well with the principles of green chemistry.

Finally, the entire lifecycle of this compound and its derivatives should be considered, from the choice of starting materials to the potential environmental impact of the final products. Designing molecules that are biodegradable or can be easily recycled will be a key aspect of sustainable chemical research.

This compound stands as a promising, yet underexplored, platform for chemical innovation. The future research directions outlined in this article, encompassing novel catalysis, new reactivity patterns, advanced computational modeling, and green chemistry principles, provide a roadmap for unlocking the full potential of this versatile compound. By pursuing these avenues, the scientific community can pave the way for the development of new synthetic methodologies and the creation of valuable molecules for a wide range of applications.

Q & A

Q. Solutions :

  • Use aprotic solvents (e.g., THF) and low temperatures (0–5°C) to stabilize intermediates.
  • Employ Lewis acids (e.g., BF3_3·OEt2_2) to activate the carbonyl group without hydrolyzing the oxime .

Advanced: How do competing reaction pathways affect the yield of Acetophenone O-methyloxime derivatives in multi-step syntheses?

Methodological Answer:
Competing pathways (e.g., over-methylation, oxime tautomerization) can reduce yields.

  • Case Study : In α-bromination reactions, pyridine hydrobromide perbromide selectively brominates the α-carbon without degrading the oxime group. Optimization of stoichiometry (1:1.2 substrate:reagent) and reaction time (2–3 hours) minimizes side products .
  • Mitigation : Monitor reactions via TLC and quench intermediates promptly.

Basic: What safety protocols are essential when handling Acetophenone O-methyloxime in research laboratories?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Incompatibilities : Avoid contact with strong acids/bases (risk of exothermic decomposition) .

Advanced: What spectroscopic techniques are most effective in distinguishing Acetophenone O-methyloxime from its structural isomers?

Methodological Answer:

  • 1^1H NMR : The O-methyl group (δ ~3.8 ppm, singlet) and absence of NH proton (vs. oximes without methylation) are diagnostic .
  • IR Spectroscopy : The O-CH3_3 stretch (~2830 cm^{-1) differentiates it from N-methylated analogs .
  • X-ray Crystallography : Resolves tautomeric ambiguity in solid-state structures .

Advanced: How does the electronic configuration of the oxime group influence the reactivity of Acetophenone O-methyloxime in catalytic processes?

Methodological Answer:
The oxime’s lone pair on the nitrogen can:

  • Activate Substrates : Coordinate with transition metals (e.g., Pd, Cu) in cross-coupling reactions, enhancing catalytic efficiency .
  • Direct Electrophilic Substitution : The electron-withdrawing oxime group deactivates the aromatic ring, favoring meta-substitution in Friedel-Crafts reactions .

Basic: What are the primary applications of Acetophenone O-methyloxime in contemporary organic synthesis research?

Methodological Answer:

  • Pharmaceutical Intermediates : Used in synthesizing antifungal agents (e.g., pyrifenox) .
  • Ligand Design : Serves as a chelating agent in metal-organic frameworks (MOFs) for catalysis .
  • Photostability Studies : Model compound for investigating UV-induced degradation pathways .

Advanced: What computational chemistry approaches are employed to predict the stability of Acetophenone O-methyloxime under varying pH conditions?

Methodological Answer:

  • DFT Calculations : Optimize molecular geometry and calculate pKa values (e.g., Gaussian 16 with B3LYP/6-31G* basis set) to predict protonation states .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous/organic mixtures to assess hydrolysis risks .

Advanced: How do solvent polarity and reaction temperature impact the stereochemical outcomes of Acetophenone O-methyloxime-mediated reactions?

Methodological Answer:

  • Polar Solvents (e.g., DMSO) : Stabilize transition states via dipole interactions, favoring syn-addition in Diels-Alder reactions .
  • Low Temperatures (<0°C) : Reduce kinetic energy, enabling selective formation of thermodynamically disfavored products (e.g., endo vs. exo isomers) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.